Cas no 656304-67-5 (4-(3,5-Difluorophenyl)phenol)

4-(3,5-Difluorophenyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 3',5'-Difluoro-[1,1'-biphenyl]-4-ol
- 4-(3,5-difluorophenyl)phenol
- ACMC-209nri
- AGN-PC-006INO
- ANW-35068
- CHEMBL338890
- CTK8B2115
- MolPort-008-737-733
- SureCN412217
- DTXSID60461931
- 656304-67-5
- MFCD16484203
- AKOS015907966
- CS-0208952
- SCHEMBL412217
- BS-29381
- 3,5-Difluoro-4'-hydroxybiphenyl
- 4-(3,5-Difluorophenyl)phenol
-
- MDL: MFCD16484203
- Inchi: InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
- InChI Key: DZFYHZOKUQKDFS-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)O)C2=CC(=CC(=C2)F)F
Computed Properties
- Exact Mass: 206.05400
- Monoisotopic Mass: 206.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.33740
4-(3,5-Difluorophenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019111043-5g |
3',5'-Difluoro-[1,1'-biphenyl]-4-ol |
656304-67-5 | 95% | 5g |
$478.80 | 2023-09-01 | |
TRC | D451568-1g |
4-(3,5-Difluorophenyl)phenol |
656304-67-5 | 1g |
$333.00 | 2023-05-18 | ||
Fluorochem | 218512-5g |
3,5-Difluoro-4'-hydroxybiphenyl |
656304-67-5 | 95% | 5g |
£981.00 | 2022-03-01 | |
abcr | AB318741-1g |
4-(3,5-Difluorophenyl)phenol, 96%; . |
656304-67-5 | 96% | 1g |
€246.00 | 2024-04-16 | |
Crysdot LLC | CD12046064-5g |
3',5'-Difluoro-[1,1'-biphenyl]-4-ol |
656304-67-5 | 95+% | 5g |
$452 | 2024-07-24 | |
A2B Chem LLC | AH21529-1g |
4-(3,5-Difluorophenyl)phenol |
656304-67-5 | 96% | 1g |
$142.00 | 2024-04-19 | |
A2B Chem LLC | AH21529-5g |
4-(3,5-Difluorophenyl)phenol |
656304-67-5 | 96% | 5g |
$532.00 | 2024-04-19 | |
1PlusChem | 1P00FHCP-5g |
4-(3,5-Difluorophenyl)phenol |
656304-67-5 | 96% | 5g |
$566.00 | 2025-02-27 | |
TRC | D451568-250mg |
4-(3,5-Difluorophenyl)phenol |
656304-67-5 | 250mg |
$155.00 | 2023-05-18 | ||
TRC | D451568-100mg |
4-(3,5-Difluorophenyl)phenol |
656304-67-5 | 100mg |
$81.00 | 2023-05-18 |
4-(3,5-Difluorophenyl)phenol Related Literature
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on 4-(3,5-Difluorophenyl)phenol
4-(3,5-Difluorophenyl)phenol: A Comprehensive Overview
The compound 4-(3,5-Difluorophenyl)phenol, also known by its CAS number 656304-67-5, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the research and applications of 4-(3,5-Difluorophenyl)phenol.
Structural Characteristics of 4-(3,5-Difluorophenyl)phenol
4-(3,5-Difluorophenyl)phenol consists of a phenolic group attached to a fluorinated aromatic ring. The fluorine atoms are strategically positioned at the 3 and 5 positions of the phenyl ring, which imparts unique electronic and steric properties to the molecule. This structure not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the importance of fluorination in modulating the physical and chemical properties of aromatic compounds, making 4-(3,5-Difluorophenyl)phenol a valuable molecule for further exploration.
Synthesis Methods
The synthesis of 4-(3,5-Difluorophenyl)phenol involves a multi-step process that typically begins with the preparation of the fluorinated aromatic ring. One common approach is the nucleophilic aromatic substitution reaction, where a suitable nucleophile replaces a leaving group on the aromatic ring. Recent advancements in catalytic systems have enabled more efficient and selective synthesis methods, reducing production costs and minimizing environmental impact. Researchers have also explored alternative routes, such as coupling reactions and directed metallation strategies, to synthesize this compound with high purity.
Applications in Pharmaceuticals
4-(3,5-Difluorophenyl)phenol has shown promise in the pharmaceutical industry due to its potential as a building block for drug development. Its unique structure allows for the creation of bioactive molecules with improved pharmacokinetic properties. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. Additionally, recent research has explored its role as a lead compound for developing novel therapies targeting neurodegenerative diseases and cancer.
Agrochemical Applications
In the agrochemical sector, 4-(3,5-Difluorophenyl)phenol has been investigated as a potential precursor for herbicides and fungicides. Its fluorinated structure enhances its stability under environmental conditions, making it suitable for agricultural applications. Recent field trials have shown that derivatives of this compound exhibit effective pest control properties without adverse effects on non-target organisms. This makes it a promising candidate for sustainable agriculture practices.
Materials Science Applications
The unique electronic properties of 4-(3,5-Difluorophenyl)phenol make it an attractive candidate for use in advanced materials such as organic semiconductors and sensors. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various surface modification techniques. Recent breakthroughs in nanotechnology have further expanded its potential applications in creating high-performance electronic devices.
Environmental Considerations
As with any chemical compound, understanding the environmental impact of 4-(3,5-Difluorophenyl)phenol is crucial. Recent studies have focused on assessing its biodegradability and toxicity levels under various conditions. Efforts are being made to develop eco-friendly synthesis methods and application techniques to minimize its ecological footprint.
In conclusion, 4-(3,5-Difluorophenyl)phenol (CAS No: 656304-67-5) is a versatile compound with wide-ranging applications across multiple industries. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. With ongoing advancements in synthesis techniques and application development, this compound is poised to play an even greater role in shaping future innovations across various fields.
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